Secologanoside
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Overview
Description
Secologanoside is a triterpenoid compound isolated from the plant Poraqueiba sericea. It is known for its weak inhibitory activity against elastase, an enzyme that breaks down elastin in the body. This compound has a molecular formula of C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol .
Mechanism of Action
Secologanoside is a triterpenoid isolated from Poraqueiba sericea . It has been identified as a weak inhibitor of elastase , a protease enzyme that breaks down elastin, an important protein in connective tissues. This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets elastase , a protease enzyme . Elastase plays a crucial role in the breakdown of elastin, a protein that provides elasticity and flexibility to tissues such as the lungs, arteries, and skin. By inhibiting elastase, this compound can potentially influence the integrity and function of these tissues.
Mode of Action
This compound interacts with elastase by weakly inhibiting its activity . The IC50 value, which represents the concentration of this compound required to inhibit 50% of elastase activity, is 164 μg/mL . This suggests that this compound may bind to elastase and prevent it from breaking down elastin, thereby preserving the elasticity and flexibility of tissues.
Result of Action
This compound has been found to exhibit moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a critical role in wound healing and tissue repair. The cytotoxic effect suggests that this compound may influence cell survival and proliferation, potentially affecting tissue repair and remodeling processes.
Action Environment
One study suggests that photoisomerization, a process influenced by ultraviolet radiation, can occur in similar compounds This could potentially affect the structure and, consequently, the function of this compound
Biochemical Analysis
Biochemical Properties
Secologanoside weakly inhibits elastase, an enzyme involved in the breakdown of elastin, with an IC50 of 164 μg/mL . This interaction suggests that this compound may play a role in modulating the activity of elastase, potentially influencing processes such as inflammation and tissue remodeling.
Cellular Effects
This compound exhibits moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of most tissues. The cytotoxic effect of this compound on these cells could influence tissue repair and remodeling processes.
Molecular Mechanism
Its inhibition of elastase suggests that it may interact with this enzyme, potentially altering its activity and influencing biochemical processes where elastase is involved .
Metabolic Pathways
This compound is part of the secoiridoid biosynthetic pathway . Secoiridoids are derived from the cleavage of the cyclopentane ring of iridoids
Subcellular Localization
Studies on similar compounds suggest that it may be located in the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions: Secologanoside can be synthesized through various chemical reactions involving the precursor compounds. The synthesis typically involves glycosylation reactions where a glucose molecule is attached to the aglycone part of the molecule. The reaction conditions often include the use of catalysts such as Lewis acids and specific solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily from the stems of Poraqueiba sericea. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Secologanoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, particularly on the glucose moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Secologanoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving elastase activity.
Comparison with Similar Compounds
Secologanoside is unique among triterpenoids due to its specific glycosylation pattern and its moderate cytotoxicity. Similar compounds include:
Loganin: Another iridoid glycoside with different biological activities.
Secoxyloganin: A related compound with a similar structure but different functional groups.
Oleuropein: A secoiridoid glycoside found in olive leaves with potent antioxidant properties.
This compound stands out due to its specific inhibitory activity against elastase and its moderate cytotoxicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of secologanoside?
A1: this compound has a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol.
Q2: What spectroscopic techniques are used to elucidate the structure of this compound?
A2: Researchers utilize a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to determine the structure of this compound. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule, while MS helps determine the molecular weight and fragmentation pattern, further supporting structural elucidation. [, , , , , , , ]
Q3: What are the natural sources of this compound?
A3: this compound is predominantly found in plants belonging to the genus Lonicera (honeysuckle), Gentiana (gentian), Olea (olive), and Syringa (lilac). It is often isolated from leaves, flowers, and fruits of these plants. [, , , , , , , , , , , , , , ]
Q4: How is this compound isolated from plant material?
A4: this compound isolation commonly involves extraction with solvents like methanol or ethanol, followed by various chromatographic techniques, such as column chromatography (silica gel, ODS, Sephadex LH-20), preparative HPLC, and high-speed counter-current chromatography (HSCCC). These methods help separate and purify this compound from other plant constituents. [, , , , , ]
Q5: Does boron deficiency in olive plants affect this compound production?
A5: Interestingly, boron deficiency in Olea europaea (olive) plants leads to the production of novel secoiridoid glycosides, including 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside, which are not detected in healthy plants. This suggests that plants may alter their secoiridoid profile in response to nutrient stress. []
Q6: What are the potential biological activities of this compound?
A6: Research suggests that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It has also been investigated for its potential in promoting bone health. [, , , ]
Q7: What analytical techniques are commonly employed to identify and quantify this compound in plant materials and extracts?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound. These techniques allow for the separation, identification, and quantification of this compound in complex mixtures. [, , , , , ]
Q8: Have any studies employed NMR spectroscopy for the analysis of this compound?
A9: Yes, 1H-NMR spectroscopy, coupled with chemometric analysis, has proven useful for differentiating between closely related species like Lonicera japonicae Flos and Lonicerae Flos, and for distinguishing between cultivated and wild varieties. This highlights the application of NMR-based metabolomics in quality control and authentication of herbal medicines. []
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